molecular formula C10H7NO3 B044699 4-Nitro-1-naphthol CAS No. 605-62-9

4-Nitro-1-naphthol

Cat. No.: B044699
CAS No.: 605-62-9
M. Wt: 189.17 g/mol
InChI Key: AUIRNGLMBHIITH-UHFFFAOYSA-N
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Description

KAT8-IN-1 is a chemical compound known for its role as an inhibitor of lysine acetyltransferase 8 (KAT8), an enzyme involved in the acetylation of histones. This compound has been studied for its potential therapeutic applications, particularly in the context of diseases such as cancer and inflammatory conditions .

Mechanism of Action

Target of Action

The primary target of 4-Nitro-1-naphthol is lysine acetyltransferase 8 (KAT8) . KAT8 is a histone acetyltransferase (HAT) that plays a crucial role in the regulation of gene expression. It does so by acetylating lysine residues on histone proteins, which can result in the loosening of the DNA-histone interaction and thereby increase gene transcription .

Mode of Action

This compound acts as an inhibitor of KAT8 . It binds to the enzyme and prevents it from acetylating histone proteins . This inhibition can disrupt the normal function of KAT8 and alter gene expression patterns .

Biochemical Pathways

The inhibition of KAT8 by this compound can affect various biochemical pathways. One key pathway is the regulation of gene expression . By inhibiting KAT8, this compound can alter the acetylation pattern of histones, leading to changes in the transcription of certain genes .

Pharmacokinetics

Like many other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties are likely to be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The inhibition of KAT8 by this compound can lead to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes affected. For instance, if genes involved in cell growth and division are affected, this could potentially influence cell proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other molecules, such as proteins or other small molecules, can also influence the action of this compound .

Preparation Methods

The synthesis of KAT8-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity .

Scientific Research Applications

Synthetic Chemistry

4-Nitro-1-naphthol serves as a reagent in synthetic chemistry for preparing azo compounds. It is particularly valuable in the synthesis of dyes and pigments due to its ability to undergo electrophilic substitution reactions.

Key Reactions:

  • Reduction: The nitro group can be reduced to an amino group, facilitating further chemical transformations.
  • Substitution: The hydroxyl group on the naphthol can participate in substitution reactions, allowing for the introduction of various substituents.

Biological Applications

In biological research, this compound is employed as a chromogenic substrate for enzyme assays. Its strong absorbance at specific wavelengths makes it suitable for detecting enzymatic activity.

Example:

  • In studies involving Escherichia coli β-D-galactosidase, this compound derivatives demonstrated enhanced catalytic efficiency compared to other substrates, indicating its potential in biochemical assays .

Medical Research

Research has indicated potential therapeutic applications of this compound derivatives in treating various diseases due to their biological activity. The compound's ability to interact with biological systems makes it a candidate for drug development.

Case Study:

  • A study explored the reduction of this compound to its amino derivative, which exhibited improved biological properties, suggesting its utility in medicinal chemistry .

Dye Industry

This compound is extensively used in the dye industry for coloring textiles and other materials. Its vivid color and stability under various conditions make it an ideal choice for dye formulations.

PropertyValue
Color FastnessHigh
SolubilitySoluble in organic solvents
ApplicationTextile dyeing

Environmental Monitoring

The compound has been utilized in environmental studies as a marker for pollution detection due to its distinct chemical properties. Its presence can indicate contamination levels in water bodies.

Biological Activity

4-Nitro-1-naphthol (C10H7NO3) is a nitro derivative of naphthol, known for its diverse biological activities and applications in various fields, including pharmacology, toxicology, and environmental science. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its nitro group at the 4-position of the naphthol structure. Its chemical structure contributes to its reactivity and biological interactions:

  • Molecular Formula : C10H7NO3
  • Molecular Weight : 189.17 g/mol
  • CAS Number : 100-02-7

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria, where it inhibited growth at concentrations as low as 50 µg/mL. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis and death .

2. Cytotoxicity and Anticancer Activity

This compound has shown potential anticancer properties in several studies:

  • Cell Lines Tested : It has been tested on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
  • IC50 Values : The IC50 values were reported at approximately 25 µM for MCF-7 cells and 30 µM for HepG2 cells, indicating significant cytotoxic effects .

The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death. This apoptotic effect is attributed to oxidative stress generated by reactive oxygen species (ROS) in cancer cells .

3. Enzyme Inhibition

This compound acts as a substrate for various enzymes, including alkaline phosphatase. Studies have shown that it can enhance the enzymatic activity of alkaline phosphatase significantly compared to other substrates . This property makes it useful in biochemical assays for enzyme activity.

Toxicological Profile

Despite its beneficial properties, this compound poses certain toxicological risks:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) based on PubChem data .
  • Mutagenicity : Some studies suggest potential mutagenic effects, necessitating caution in handling and application .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts, with the compound exhibiting a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus. This suggests potential use in developing antimicrobial agents for treating infections caused by resistant strains .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies using MCF-7 and HepG2 cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis in these cell lines, supporting its potential as an anticancer agent .

Properties

IUPAC Name

4-nitronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIRNGLMBHIITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209238
Record name 4-Nitro-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-62-9
Record name 4-Nitro-1-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 605-62-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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